3-Bromo-5-chloro-4-methoxyaniline
Overview
Description
3-Bromo-5-chloro-4-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO and a molecular weight of 236.49 g/mol . It is a white to light yellow crystalline solid that is sparingly soluble in water but soluble in common organic solvents such as ethanol and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
3-Bromo-5-chloro-4-methoxyaniline is a type of aniline compound . Anilines are a class of compounds that are used in the synthesis of a wide variety of substances, including dyes, drugs, and polymers . .
Mode of Action
Anilines typically act as building blocks in chemical reactions, undergoing various transformations to form complex molecules . The bromo, chloro, and methoxy groups on the aniline ring can influence the reactivity of the molecule and direct its participation in chemical reactions .
Biochemical Pathways
Anilines can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Pharmacokinetics
The compound’s molecular weight (2365 g/mol) and LogP value (327450) suggest that it may have reasonable bioavailability .
Result of Action
As an aniline derivative, it may be involved in the synthesis of various bioactive compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels . Environmental precautions should be taken to prevent the material from entering drains or water courses .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-chloro-4-methoxyaniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes such as cytochrome P450 can lead to its metabolic transformation, affecting its biochemical activity. Additionally, this compound can bind to proteins, altering their conformation and function, which may influence various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways . These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity . These molecular interactions can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its temporal effects. Over time, the compound may undergo chemical degradation, leading to the formation of byproducts that can affect its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell viability and metabolic activity . These temporal effects are crucial for understanding the long-term impact of the compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage. These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites with distinct biochemical properties. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, affecting overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This subcellular distribution can influence the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-chloro-4-methoxyaniline can be synthesized through several methods:
Chlorination and Bromination: One method involves the chlorination of 4-methoxyaniline followed by bromination.
Bromination and Chlorination: Another method involves the bromination of 4-methoxyaniline followed by chlorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and bromination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
3-Bromo-5-chloro-4-methoxyaniline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: Similar in structure but lacks the bromine atom.
4-Bromo-2-methoxyaniline: Similar in structure but has the bromine atom in a different position.
3-Fluoro-2-methoxyaniline: Similar in structure but has a fluorine atom instead of bromine and chlorine.
Uniqueness
3-Bromo-5-chloro-4-methoxyaniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-bromo-5-chloro-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXWSRHXXCULNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603305 | |
Record name | 3-Bromo-5-chloro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84972-58-7 | |
Record name | 3-Bromo-5-chloro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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